molecular formula C10H12ClN5O4S B2587935 [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate CAS No. 256525-78-7

[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Cat. No.: B2587935
CAS No.: 256525-78-7
M. Wt: 333.75
InChI Key: DXNHBQKGGRCOJN-AUWJEWJLSA-N
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Description

The compound [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a notable chemical entity with a complex structure and a unique set of chemical properties This compound features dual pyrazole rings substituted with chlorine, methyl, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves multi-step organic reactions. A common synthetic route may start with the formation of the pyrazole ring structures, followed by the introduction of methyl and chlorine substituents through electrophilic aromatic substitution reactions. The incorporation of the sulfonate group can be achieved via sulfonation reactions under controlled conditions using reagents like chlorosulfonic acid.

Industrial Production Methods

On an industrial scale, the synthesis might leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of high-throughput reactors and automated systems enables precise control over reaction parameters, leading to consistent production quality and scalable outputs.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form corresponding sulfone derivatives.

  • Reduction: : The compound can be reduced to modify the sulfonate group into sulfide or thiol derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperature and solvent environments to ensure selective reactivity.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfone derivatives, reduction may produce sulfides or thiols, and substitution reactions can introduce a variety of functional groups, altering the compound's chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique reactivity profiles make it a valuable intermediate in organic synthesis and medicinal chemistry.

Biology

Biologically, it may serve as a molecular probe for studying enzyme interactions and metabolic pathways, given its diverse functional groups and ability to undergo specific biochemical reactions.

Medicine

In medicine, this compound's derivatives could possess pharmacological properties, potentially serving as therapeutic agents for targeting specific biological pathways.

Industry

Industrially, it is used in the synthesis of specialty chemicals, including advanced materials and agrochemicals, leveraging its reactivity and stability under various conditions.

Mechanism of Action

Effects

The compound exerts its effects through interaction with specific molecular targets, typically enzymes or receptors. The presence of the sulfonate group facilitates binding interactions, while the pyrazole rings confer specificity towards certain biological pathways.

Molecular Targets and Pathways

The primary molecular targets may include enzymes involved in metabolic pathways or cell signaling cascades. The pathways affected by the compound can vary, but often involve modulation of enzymatic activity or receptor-mediated signaling, leading to changes in cellular function.

Comparison with Similar Compounds

Uniqueness

Compared to other pyrazole-based compounds, [(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate stands out due to its unique combination of substituents. The dual presence of chlorine and sulfonate groups provides a distinct reactivity profile and enhances its utility in various applications.

List of Similar Compounds

  • 3,5-Dimethyl-4-chloropyrazole: : Similar pyrazole structure but lacks the sulfonate group.

  • 4-Sulfonylamino-3,5-dimethylpyrazole: : Contains a sulfonyl group but lacks the chlorine substitution.

  • 1,3-Dimethylpyrazole-4-carboxylic acid: : Features carboxylic acid instead of the sulfonate group.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4S/c1-5-7(10(17)16(4)12-5)14-20-21(18,19)8-6(2)13-15(3)9(8)11/h1-4H3/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNHBQKGGRCOJN-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)ON=C2C(=NN(C2=O)C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1S(=O)(=O)O/N=C\2/C(=NN(C2=O)C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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